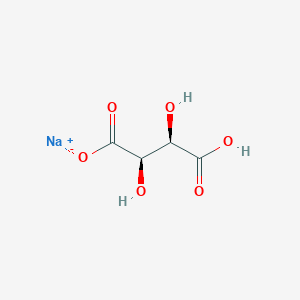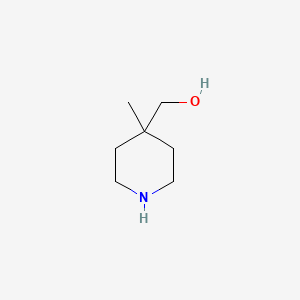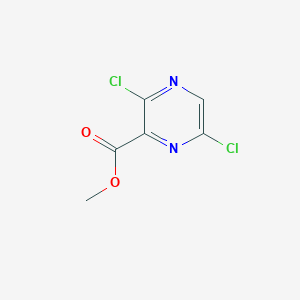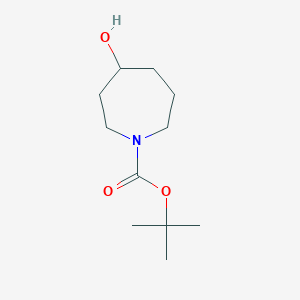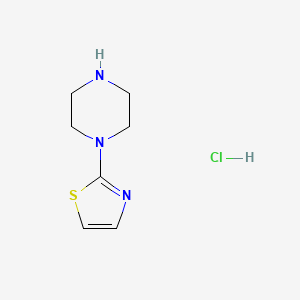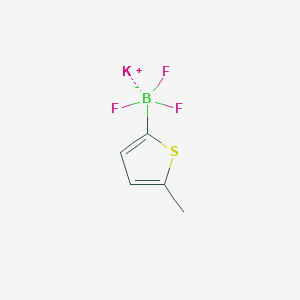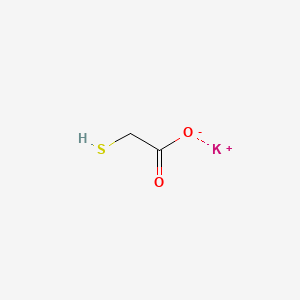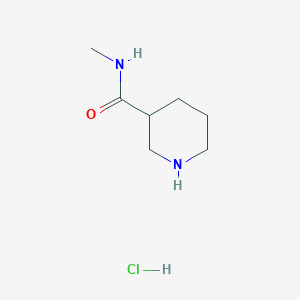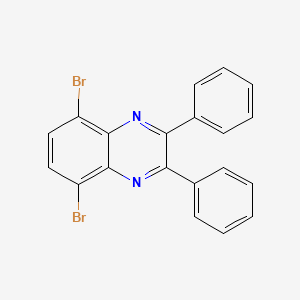
5,8-Dibromo-2,3-diphenylquinoxaline
Vue d'ensemble
Description
5,8-Dibromo-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C20H12Br2N2 . It is a solid substance at room temperature . The IUPAC name for this compound is 5,8-dibromo-2,3-diphenylquinoxaline .
Synthesis Analysis
While specific synthesis methods for 5,8-Dibromo-2,3-diphenylquinoxaline were not found, it is known that quinoxaline derivatives can be synthesized via the Buchwald–Hartwig amination reaction .Molecular Structure Analysis
The molecular structure of 5,8-Dibromo-2,3-diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions, and two bromine atoms attached at the 5 and 8 positions .Physical And Chemical Properties Analysis
5,8-Dibromo-2,3-diphenylquinoxaline is a solid at room temperature . It has a molecular weight of 440.14 .Applications De Recherche Scientifique
- DBDPQ is a building block for organic semiconductors. Its π-conjugated structure allows it to participate in charge transport, making it useful in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
- Researchers explore DBDPQ as a component in luminescent materials. Its bromine-substituted quinoxaline core can enhance the emission properties, potentially leading to efficient organic light-emitting diodes (OLEDs) .
- Due to its electron-accepting properties, DBDPQ can serve as an acceptor material in bulk heterojunction solar cells. It facilitates efficient charge separation and transport, contributing to improved power conversion efficiencies .
- DBDPQ has been investigated for its electrochromic behavior. When applied as a thin film, it can change color reversibly upon electrochemical stimuli. Such materials find applications in smart windows and displays .
- Researchers explore DBDPQ derivatives for their potential as fluorescent probes. These compounds can selectively bind to specific biomolecules or cellular structures, aiding in biological imaging and diagnostics .
- DBDPQ can be incorporated into nanomaterials or polymer matrices. Its unique properties contribute to the development of functional materials, such as sensors, conductive coatings, and molecular switches .
Organic Semiconductors
Light-Emitting Materials
Photovoltaic Devices
Electrochromic Devices
Biological Studies
Materials Science and Nanotechnology
Safety and Hazards
Propriétés
IUPAC Name |
5,8-dibromo-2,3-diphenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2/c21-15-11-12-16(22)20-19(15)23-17(13-7-3-1-4-8-13)18(24-20)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELMSURPXIAXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=CC=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625927 | |
| Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dibromo-2,3-diphenylquinoxaline | |
CAS RN |
94544-77-1 | |
| Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

